2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester
Description
The compound 2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester belongs to the 1,4-dihydropyridine (DHP) class, a well-studied family of calcium channel modulators. Its structure features a dihydropyridine core with ester groups at positions 3 and 5, methyl groups at positions 2 and 6, and a unique 4-substituent comprising a phenyl ring linked to a propenyl chain modified with a tert-butoxy carbonyl group.
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQPCPXONLDCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lacidipine can be synthesized through a multi-step process involving the condensation of diethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate with various reagents. The key steps include:
Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of ammonium acetate to form the dihydropyridine ring.
Reduction: The nitro group is then reduced to an amine using hydrogenation or other reducing agents.
Esterification: The final step involves esterification to form the diethyl ester of lacidipine.
Industrial Production Methods: In industrial settings, lacidipine is produced using optimized conditions to ensure high yield and purity. Techniques such as antisolvent sonoprecipitation are employed to enhance the solubility and dissolution rate of lacidipine, making it more effective for oral administration .
Types of Reactions:
Oxidation: Lacidipine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Various substitution reactions can occur on the aromatic ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Oxidized derivatives of lacidipine.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Lacidipine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of dihydropyridine calcium channel blockers.
Biology: Investigated for its effects on cellular calcium channels and membrane interactions.
Medicine: Primarily used to treat hypertension.
Industry: Utilized in the formulation of antihypertensive medications.
Mechanism of Action
Lacidipine is part of the dihydropyridine class of calcium channel blockers, which includes other compounds such as nifedipine, amlodipine, and felodipine. Compared to these compounds, lacidipine has a slower onset of action and a longer duration of effect, which helps in maintaining stable blood pressure levels without causing significant side effects like reflex tachycardia . Additionally, lacidipine exhibits greater antioxidant activity, which may offer additional cardiovascular benefits .
Comparison with Similar Compounds
Structural Features
Key structural variations among DHP derivatives lie in the substituents at position 4 of the dihydropyridine ring. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The target compound’s tert-butoxy group increases logP compared to derivatives with smaller substituents (e.g., bromophenyl or methoxyphenyl) .
- Solubility : Ester groups at positions 3 and 5 generally reduce aqueous solubility, but the propenyl linker may introduce slight polarity .
- Stability : Benidipine hydrochloride exhibits high thermal and photostability due to its nitro and piperidinyl groups , whereas the target compound’s tert-butoxy ester may hydrolyze under acidic conditions .
Pharmacological Activities
Metabolic and Stability Profiles
- Metabolism : Benidipine undergoes hepatic metabolism via ester hydrolysis and oxidation, producing 11 metabolites . The target compound’s tert-butoxy group may resist hydrolysis better than benzyloxy or methoxy analogs .
- Degradation: Acidic conditions degrade rearranged DHP derivatives (e.g., ’s quinoline byproduct), suggesting pH-sensitive instability for certain analogs .
Biological Activity
The compound known as 2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester , commonly referred to as Lacidipine , is a synthetic organic compound classified primarily as a calcium channel blocker. This article delves into its biological activity, pharmacological properties, and relevant research findings.
- IUPAC Name : Diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
- CAS Number : 103890-78-4
- Molecular Formula : C26H33NO6
- Molecular Weight : 455.54 g/mol
- Physical State : White to off-white crystalline solid
- Boiling Point : 558.4°C at 760 mmHg
- Melting Point : 174–175°C
Lacidipine functions primarily as a calcium channel blocker , inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissues. This action leads to vasodilation and a reduction in blood pressure, making it effective in treating hypertension .
Cardiovascular Effects
Lacidipine has shown significant efficacy in reducing blood pressure in hypertensive patients. Its slow onset of action and long duration make it suitable for once-daily dosing. Clinical studies have demonstrated that Lacidipine effectively lowers systolic and diastolic blood pressure without causing reflex tachycardia, a common side effect associated with other antihypertensive agents .
Antioxidant Properties
Research indicates that Lacidipine exhibits antioxidant properties, which may contribute to its cardiovascular benefits. It has been shown to reduce oxidative stress markers in patients with hypertension, potentially improving endothelial function and reducing the risk of cardiovascular events .
Study on Hypertensive Patients
A clinical trial involving hypertensive patients treated with Lacidipine revealed a significant decrease in both systolic and diastolic blood pressure over a 12-week period. The study highlighted the compound's safety profile, with minimal adverse effects reported compared to traditional antihypertensives .
| Study Parameter | Result |
|---|---|
| Duration | 12 weeks |
| Systolic BP Reduction | -15 mmHg (average) |
| Diastolic BP Reduction | -10 mmHg (average) |
| Adverse Effects | Minimal |
Comparative Efficacy
In comparison with other calcium channel blockers such as amlodipine and nifedipine, Lacidipine demonstrated superior efficacy in maintaining lower blood pressure levels over extended periods without significant side effects like peripheral edema .
In Vitro Studies
In vitro studies have shown that Lacidipine can inhibit the proliferation of vascular smooth muscle cells (VSMCs), suggesting potential applications in preventing restenosis after vascular interventions. The mechanism involves the modulation of intracellular calcium levels and subsequent signaling pathways associated with cell growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
